molecular formula C14H16FNO B14898835 N-(dicyclopropylmethyl)-4-fluorobenzamide

N-(dicyclopropylmethyl)-4-fluorobenzamide

Cat. No.: B14898835
M. Wt: 233.28 g/mol
InChI Key: BFSCAUKHMGXOFN-UHFFFAOYSA-N
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Description

N-(Dicyclopropylmethyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a dicyclopropylmethyl substituent attached to the amide nitrogen. The 4-fluorobenzamide scaffold is notable for its electron-withdrawing fluorine atom, which influences electronic distribution, solubility, and intermolecular interactions. The dicyclopropylmethyl group introduces steric bulk and lipophilicity, likely affecting biological activity, crystallinity, and pharmacokinetics .

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-4-fluorobenzamide

InChI

InChI=1S/C14H16FNO/c15-12-7-5-11(6-8-12)14(17)16-13(9-1-2-9)10-3-4-10/h5-10,13H,1-4H2,(H,16,17)

InChI Key

BFSCAUKHMGXOFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with dicyclopropylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistency and efficiency in production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Key Structural Features

  • Fluorine substitution : The para-fluorine atom reduces electron density at the amide group, potentially stabilizing it against hydrolysis .

  • Dicyclopropylmethyl group : The bulky, branched alkyl chain attached to the nitrogen may influence steric effects and solubility.

Reactivity Trends

Reaction Type Conditions Outcome
Hydrolysis Acidic/basic conditionsPotential cleavage to 4-fluorobenzoic acid and dicyclopropylmethylamine
Amide modification Nucleophilic attack (e.g., Grignard reagents)Substitution at the amide nitrogen (unlikely due to steric hindrance)
Halogen substitution Electrophilic aromatic substitutionPossible fluorine displacement (uncommon due to stability of C–F bonds)

Mechanism of Action

The compound has been studied as a receptor antagonist , particularly in cancer-related pathways. Its structural features enable interactions with biological targets, though specific details remain under investigation .

Comparative Stability

Factor Impact on Reactivity
Fluorine atom Reduces amide hydrolysis propensity
Dicyclopropylmethyl group Enhances steric bulk, limiting nucleophilic attack

Spectroscopic Profile

While direct spectroscopic data for this compound is limited, analogs like 4-fluorobenzamide exhibit characteristic IR bands for amide groups (N–H stretching ~3300 cm⁻¹, C=O stretching ~1650 cm⁻¹) .

Theoretical Studies

DFT calculations on related thiadiazole derivatives highlight the role of fluorine in stabilizing electronic transitions (e.g., HOMO-LUMO gaps), suggesting analogous effects in this compound .

Scientific Research Applications

N-(dicyclopropylmethyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via amide coupling (e.g., HOBT/EDC) or optimized using strategies like the Topliss scheme .
Enzyme Inhibition
  • Flurofamide : Inhibits urease at 10 µM, 1000× more potent than acetohydroxamic acid, with specificity for Ureaplasma urealyticum .
  • N-(Dicyclopropylmethyl)-4-fluorobenzamide : Hypothesized to exhibit enzyme inhibition (e.g., proteases or kinases) due to the fluorine atom’s electron-withdrawing effects and the substituent’s steric bulk.
Ion Channel Modulation
  • Ztz240 : Modulates Kv7 potassium channels, prolonging channel opening. The 6-chloro-pyridinyl group optimizes hydrophobic interactions .
  • This compound : The dicyclopropylmethyl group’s rigidity may favor interactions with hydrophobic channel domains, though experimental validation is needed.
Electroactive and Coordination Properties
  • N-(Dimethylcarbamothioyl)-4-fluorobenzamide : Forms square-planar Ni(II)/Cu(II) complexes with redox activity (e.g., irreversible oxidation at +1.38 V) .
  • This compound : Likely less electroactive due to the absence of thioamide coordination sites but may exhibit unique crystallographic packing due to steric effects.

Crystallographic and Physicochemical Properties

  • Crystal Structures :
    • Thiourea derivatives (e.g., N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide) exhibit planar geometries with delocalized electron systems .
    • Dicyclopropylmethyl’s steric bulk may disrupt planarity, leading to distinct intermolecular interactions (e.g., van der Waals forces) and altered solubility.
  • Hirshfeld Surface Analysis : Halogen substituents (Cl, Br) in analogs influence crystal packing via halogen bonds, whereas fluorine participates in weaker C–H···F interactions .

Biological Activity

N-(Dicyclopropylmethyl)-4-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C_{14}H_{16}FNO
  • Molecular Weight : 235.29 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in the benzamide structure is significant as it can enhance biological activity through increased lipophilicity and altered receptor interactions.

The compound has been shown to interact with various biological targets, particularly in the modulation of protein-protein interactions. Research indicates that it acts as an inhibitor of WDR5-MLL1 complexes, which are implicated in several oncogenic processes. By disrupting these interactions, this compound may hinder cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In these studies, IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
  • Mechanistic Insights : The compound's ability to inhibit WDR5-MLL1 interactions was confirmed through both biochemical assays and cellular models. This inhibition leads to reduced expression of downstream oncogenes such as MYC, thereby inducing apoptosis in cancer cells .

Neuropharmacological Effects

This compound also exhibits potential neuropharmacological properties:

  • Receptor Binding Affinity : The compound has shown high affinity for neuropeptide receptors involved in pain modulation. Specifically, it interacts with κ-opioid receptors (KORs), which are known to play a role in analgesia .
  • Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant analgesic effects, suggesting its potential utility in pain management therapies .

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of this compound on A549 and HeLa cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 2.5 µM for A549 cells and 3.0 µM for HeLa cells after 48 hours of treatment .
  • Neuropharmacological Assessment : In a study assessing the analgesic properties of various compounds, this compound was administered to rodents with induced neuropathic pain. Results showed a significant reduction in pain scores compared to control groups, highlighting its potential as a therapeutic agent for pain relief .

Data Summary Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism/Notes
Anticancer ActivityA5492.5Inhibits WDR5-MLL1 interaction
Anticancer ActivityHeLa3.0Induces apoptosis via MYC downregulation
Neuropharmacological EffectsNeuropathic Pain ModelN/AAnalgesic effects via κ-opioid receptor modulation

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